2-(4-Fluorophenyl)-2-methylmorpholine
Overview
Description
2-(4-Fluorophenyl)-2-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 4-fluorophenyl group and a methyl group
Scientific Research Applications
2-(4-Fluorophenyl)-2-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as flufenacet, have been found to inhibit cell division and cell growth . The primary target site may be the metabolism of fatty acids .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
A study on a similar compound, n′-phenyl pyridylcarbohydrazides, showed that it had very low toxicity to plant growth and mammalian cells . This suggests that 2-(4-Fluorophenyl)-2-methylmorpholine may also have favorable ADME properties.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Similar compounds such as flufenacet have been found to be moderately persistent in soil and water/sediment systems . This suggests that environmental factors may influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-methylmorpholine typically involves the reaction of 4-fluoroaniline with formaldehyde and a secondary amine, such as dimethylamine, under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the morpholine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylmorpholine
- 2-(4-Bromophenyl)-2-methylmorpholine
- 2-(4-Methylphenyl)-2-methylmorpholine
Uniqueness
2-(4-Fluorophenyl)-2-methylmorpholine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMLZEWIFPIGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388924 | |
Record name | 2-(4-fluorophenyl)-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109461-46-3 | |
Record name | 2-(4-fluorophenyl)-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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